1-Methoxybicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxybicyclo[221]heptan-2-one is a bicyclic organic compound with the molecular formula C8H12O2 It is a derivative of norbornane, featuring a methoxy group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxybicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the methoxylation of norbornanone derivatives. The reaction typically requires the use of methanol and an acid catalyst under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxybicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted norbornane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxybicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxybicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybicyclo[2.2.1]heptane: Similar structure but lacks the ketone group.
5-Methoxybicyclo[2.2.1]heptan-2-one: Similar structure with the methoxy group at a different position.
Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one): Contains a similar bicyclic structure with different substituents.
Uniqueness
1-Methoxybicyclo[22Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields .
Eigenschaften
CAS-Nummer |
59152-25-9 |
---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-methoxybicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c1-10-8-3-2-6(5-8)4-7(8)9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
AXHASYOZAGUREI-UHFFFAOYSA-N |
Kanonische SMILES |
COC12CCC(C1)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.